Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester on the thiophene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate typically involves the chlorination of a thiophene precursor followed by esterification. One common method includes the reaction of 3-methoxythiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions. The resulting dichlorothiophene is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).
Reduction: Lithium aluminum hydride, solvents (ether, THF).
Major Products:
- Substitution products (e.g., amine or thiol derivatives).
- Oxidation products (e.g., sulfoxides, sulfones).
- Reduction products (e.g., alcohol derivatives) .
Scientific Research Applications
Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Methyl 3-methoxythiophene-2-carboxylate: Lacks the chlorine atoms, resulting in different reactivity and applications.
4,5-Dichlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
3-Methoxythiophene: A simpler thiophene derivative without the carboxylate ester or chlorine atoms.
Uniqueness: Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate is unique due to the combination of functional groups on the thiophene ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGCWPQQBQFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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